molecular formula C6H11NOS2 B13792379 Glycidyl dimethyldithiocarbamate CAS No. 63884-47-9

Glycidyl dimethyldithiocarbamate

Cat. No.: B13792379
CAS No.: 63884-47-9
M. Wt: 177.3 g/mol
InChI Key: YTYPOCZNMHMIIB-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl N,N-dimethylcarbamodithioate is a chemical compound with the molecular formula C₆H₁₁NOS₂ and a molecular weight of 177.288 g/mol . It is also known by other names such as dimethyldithiocarbamic acid glycidyl ester . This compound is characterized by the presence of an oxirane (epoxide) ring and a carbamodithioate group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethyl N,N-dimethylcarbamodithioate typically involves the reaction of dimethyldithiocarbamic acid with an epoxide, such as glycidol . The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the dithiocarbamate anion on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for oxiran-2-ylmethyl N,N-dimethylcarbamodithioate are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl N,N-dimethylcarbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxiran-2-ylmethyl N,N-dimethylcarbamodithioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl N,N-dimethylcarbamodithioate involves the interaction of its dithiocarbamate group with thiol groups in proteins or other biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The oxirane ring can also react with nucleophiles, leading to the formation of covalent bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Glycidyl dimethyldithiocarbamate: Similar in structure but with different substituents on the oxirane ring.

    Dimethyldithiocarbamic acid esters: A broader class of compounds with varying ester groups.

Properties

CAS No.

63884-47-9

Molecular Formula

C6H11NOS2

Molecular Weight

177.3 g/mol

IUPAC Name

oxiran-2-ylmethyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H11NOS2/c1-7(2)6(9)10-4-5-3-8-5/h5H,3-4H2,1-2H3

InChI Key

YTYPOCZNMHMIIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCC1CO1

Origin of Product

United States

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